High-Resolution NMR Characterization of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
High-Resolution NMR Characterization of tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate
Executive Summary
tert-Butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate (CAS: 165894-37-1)[1] is a highly versatile bifunctional linker extensively utilized in bioconjugation, targeted protein degradation (PROTACs), and modular drug development. Featuring both a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary hydroxyl group for esterification, this molecule is a cornerstone of click-chemistry strategies. However, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges, primarily due to the conformational dynamics of the N-Boc protecting group. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR characterization of this compound, detailing the causality behind spectral phenomena and establishing robust, self-validating experimental protocols.
Structural Dynamics: The Rotameric Effect
A critical factor in the NMR analysis of N-Boc protected secondary amines is the restricted rotation around the carbamate C–N bond. The delocalization of the nitrogen lone pair into the carbonyl π -system imparts partial double-bond character to the C–N bond, resulting in a significant energy barrier to rotation. Consequently, the molecule exists as a dynamic equilibrium of syn and anti rotamers at room temperature[2].
Causality in the Spectrum: For tert-butyl (2-hydroxyethyl)(prop-2-yn-1-yl)carbamate, this restricted rotation manifests as significant line broadening or outright peak doubling in both 1 H and 13 C NMR spectra acquired at 298 K. Novice analysts frequently misinterpret these secondary signals as impurities. To achieve a self-validating spectrum, Variable Temperature (VT) NMR can be employed. Heating the sample to 330–340 K (in a suitable solvent like DMSO- d6 ) increases the rotational exchange rate beyond the NMR timescale, causing the rotameric signals to coalesce into sharp, time-averaged peaks.
Quantitative Data Presentation: Spectral Assignments
The following tables summarize the predicted chemical shifts for the compound in CDCl 3 at 298 K (400 MHz for 1 H, 100 MHz for 13 C).
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment | Causality / Structural Rationale |
| 1.45 | Singlet (s) | 9H | - | Boc -C(CH 3 ) 3 | Highly shielded by the purely aliphatic environment; intense singlet due to rapid rotation of the tert-butyl group. |
| 2.25 | Triplet (t) | 1H | 2.4 | Alkyne ≡ C-H | Shielded by the diamagnetic anisotropy of the alkyne π -cylinder; exhibits long-range 4J coupling to the propargyl CH 2 . |
| ~3.00 | Broad singlet (br s) | 1H | - | -OH | Chemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding. Broadened by chemical exchange. |
| 3.45 | Triplet (t) / Broad | 2H | 5.5 | N-CH 2 | Deshielded by the adjacent electronegative nitrogen. Often broadened due to the aforementioned carbamate rotamers. |
| 3.75 | Triplet (t) / Broad | 2H | 5.5 | O-CH 2 | Further deshielded by the highly electronegative oxygen atom. |
| 4.10 | Doublet (d) / Broad | 2H | 2.4 | Propargyl N-CH 2 | Deshielded by both the nitrogen and the alkyne group. Shows 4J coupling to the terminal alkyne proton. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Assignment | Causality / Structural Rationale |
| 28.4 | Boc -C(CH 3 ) 3 | Three equivalent methyl carbons; highly diagnostic intense peak. |
| 39.0 | Propargyl N-CH 2 | Often appears as a broadened peak or a pair of closely spaced peaks due to syn/anti rotamers. |
| 49.5 | Hydroxyethyl N-CH 2 | Deshielded by nitrogen; subject to rotameric broadening. |
| 61.5 | Hydroxyethyl O-CH 2 | Strongly deshielded by the hydroxyl oxygen. |
| 72.0 | Alkyne Terminal ≡ C-H | Characteristic alkyne region; shielded relative to internal alkynes due to terminal position. |
| 79.5 | Alkyne Internal -C ≡ | Deshielded relative to the terminal carbon. |
| 80.5 | Boc Quaternary -C(CH 3 ) 3 | Highly characteristic chemical shift for the Boc quaternary carbon. |
| 156.0 | Carbamate C=O | Strongly deshielded carbonyl carbon. Low intensity due to lack of attached protons (long T1 relaxation). |
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness in the acquired data, the experimental workflow must be strictly controlled. The following protocol guarantees high-fidelity spectral acquisition.
Figure 1: Standardized self-validating workflow for high-resolution NMR sample preparation.
Step-by-Step Methodology:
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Sample Preparation & Desiccation: Dry 20 mg of the compound under high vacuum (0.1 mbar) for 2 hours. Causality: Trace water in the sample will shift the -OH proton signal unpredictably and obscure the 1.5–2.0 ppm region, compromising integration accuracy.
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Solvent Selection: Dissolve the sample in 600 μ L of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 provides excellent solubility, while TMS acts as an internal standard ( δ 0.00 ppm) for precise chemical shift calibration, establishing a self-validating baseline.
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Particulate Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter directly into a precision 5 mm NMR tube. Causality: Micro-particulates distort the magnetic field homogeneity ( ΔB0 ), leading to poor line shape and loss of resolution (e.g., obscuring the fine 4J coupling of the propargyl group).
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Probe Tuning & Shimming (The Validation Step): Insert the sample and tune the probe. Perform gradient shimming. Validation: Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. A sharp TMS peak validates the magnetic field homogeneity.
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Acquisition Parameters: For 1 H NMR, use a 30° pulse angle, a 10-second relaxation delay ( d1 ), and 16 scans. Causality: A long d1 ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the integrations of the 9H Boc group and the 1H alkyne accurately reflect the 9:1 stoichiometric ratio.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides the foundational data, 2D NMR techniques are required to unambiguously map the connectivity of the molecule, especially when rotameric broadening obscures 1D coupling patterns.
Figure 2: Key 1H-1H COSY and 1H-13C HMBC correlation networks for structural validation.
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COSY (Correlation Spectroscopy): Confirms the vicinal ( 3J ) coupling between the N-CH 2 (3.45 ppm) and O-CH 2 (3.75 ppm) protons of the hydroxyethyl group. It also highlights the long-range ( 4J ) coupling between the propargyl CH 2 and the terminal alkyne proton, validating the integrity of the propargyl moiety.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping aliphatic carbon signals by correlating them directly to their attached protons. This is vital for distinguishing the N-CH 2 of the hydroxyethyl group from the N-CH 2 of the propargyl group.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating experiment for the molecular core. Both the hydroxyethyl N-CH 2 protons and the propargyl N-CH 2 protons will show strong 3JCH correlations to the carbamate carbonyl carbon (~156 ppm). This explicitly proves that both arms are attached to the same nitrogen atom, confirming the tertiary nature of the carbamate.
References
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NextSDS. "tert-butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate - Chemical Substance Information." 1
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National Institutes of Health (NIH) PMC. "Organic Carbamates in Drug Design and Medicinal Chemistry." 2
